(5-Ethyl-1,3,4-thiadiazol-2-yl)boronic acid
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Overview
Description
5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid is a heterocyclic organic compound with the molecular formula C4H7BN2O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with boronic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of 5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The boronic acid group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole derivatives .
Scientific Research Applications
5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazol-2-ylboronic acid
- 5-Propyl-1,3,4-thiadiazol-2-ylboronic acid
- 5-Butyl-1,3,4-thiadiazol-2-ylboronic acid
Uniqueness
5-Ethyl-1,3,4-thiadiazol-2-ylboronic acid is unique due to its specific ethyl group substitution, which imparts distinct chemical and biological properties compared to its methyl, propyl, and butyl counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-ethyl-1,3,4-thiadiazol-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2S/c1-2-3-6-7-4(10-3)5(8)9/h8-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOBWEUSKPZXQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN=C(S1)CC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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